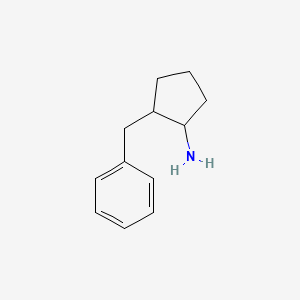

2-Benzylcyclopentan-1-amine

Descripción general

Descripción

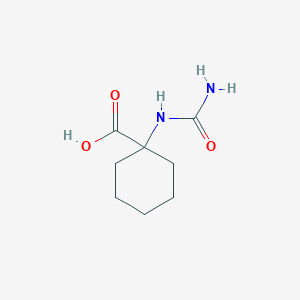

2-Benzylcyclopentan-1-amine is a chemical compound with the CAS Number: 330160-80-0. It has a molecular weight of 175.27 and is typically stored at room temperature . The compound is in liquid form .

Chemical Reactions Analysis

Amines, including 2-Benzylcyclopentan-1-amine, can undergo several reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis

2-Benzylcyclopentan-1-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación

Antitumor Activity and Drug Delivery

One study discusses the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, indicating the importance of the amine function in drug development. These prodrugs show potent antitumor properties in vitro and in vivo, with manageable toxic side effects at preclinically efficacious doses. The study suggests that amino acid conjugation to the exocyclic primary amine function can overcome drug lipophilicity limitations, highlighting the potential of primary amines in improving drug solubility and efficacy (Bradshaw et al., 2002).

Catalytic and Synthetic Chemistry

Research on highly diastereoselective synthesis of polycyclic amines via redox neutral C–H functionalization demonstrates the utility of amines in constructing complex molecules. This synthesis, facilitated by benzoic acid catalysis, showcases the role of amines in mediating cycloaddition reactions, leading to compounds with potential pharmacological applications (Kumar et al., 2015).

Enantioselective Synthesis

Another study describes the asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. This process highlights the critical role of amines in facilitating enantioselective catalysis, enabling the efficient production of chiral molecules from readily available starting materials (Lathrop & Rovis, 2009).

Palladium-Catalyzed Amination Reactions

The use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in palladium-catalyzed amination reactions of aryl halides with various nitrogen-containing substrates showcases the versatility of amine derivatives in facilitating bond formation between nitrogen and carbon atoms, crucial for synthesizing complex organic compounds (Grasa et al., 2001).

Bioisosteres and Drug Design

Research into 1,2-difunctionalized bicyclo[1.1.1]pentanes as mimetics for ortho/meta-substituted arenes emphasizes the strategic use of amine derivatives in drug design. These compounds serve as bioisosteres, potentially improving the medicinal properties of pharmaceuticals by modifying their absorption, distribution, metabolism, and excretion (ADME) characteristics (Zhao et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-benzylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLOFAMCMRCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3260306.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B3260349.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-N-(4-methylphenyl)amine](/img/structure/B3260376.png)